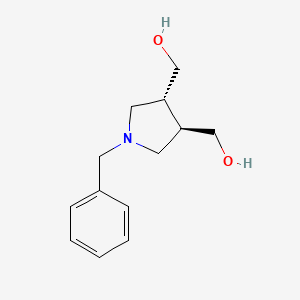

Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol

Description

BenchChem offers high-quality Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(3R,4R)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c15-9-12-7-14(8-13(12)10-16)6-11-4-2-1-3-5-11/h1-5,12-13,15-16H,6-10H2/t12-,13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFKLRXUZKUZOP-CHWSQXEVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)CO)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol: A C₂-Symmetric Chiral Building Block for Asymmetric Synthesis and Drug Discovery

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its three-dimensional structure and its prevalence in numerous FDA-approved drugs.[1][2] This guide focuses on a specific, highly functionalized derivative: trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol. As a C₂-symmetric chiral building block, this molecule offers a stereochemically defined and versatile platform for the synthesis of complex molecular architectures. We will provide an in-depth exploration of its synthesis from the chiral pool, detail its key physicochemical properties, and present validated protocols for its conversion into valuable chiral ligands and diamines, which are critical components in modern pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors.[3] This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful building block in asymmetric synthesis and novel therapeutic design.

The Strategic Value of the Chiral Pyrrolidine Scaffold

In the landscape of modern drug discovery, moving beyond flat, two-dimensional molecules is critical for achieving target specificity and improving pharmacokinetic profiles.[4][5] Saturated heterocycles, particularly the pyrrolidine ring, have become a cornerstone of this effort.[1][4]

Core Advantages of the Pyrrolidine Motif:

-

Three-Dimensionality: The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a more sophisticated and globular exploration of a protein's binding pocket compared to flat aromatic systems.[1][6] This increased three-dimensional coverage is often described as "pseudorotation".[6][7]

-

Stereochemical Richness: The pyrrolidine scaffold can contain up to four stereogenic centers, offering a rich platform for generating diverse and stereochemically complex molecules.[6] This is paramount, as the biological activity of enantiomers can differ dramatically.[8]

-

Proven Therapeutic Relevance: The pyrrolidine core is present in a significant number of FDA-approved drugs, validating its utility and favorable properties in medicinal chemistry.[6][8]

Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol stands out as an exemplary chiral building block.[][10] Its C₂-symmetry provides a simplified stereochemical environment for certain asymmetric transformations, while the two primary alcohol functionalities serve as versatile handles for further chemical elaboration. The benzyl protecting group offers stability during many synthetic steps and can be readily removed via hydrogenolysis when required.

Stereoselective Synthesis from the Chiral Pool

The most robust and reliable method for synthesizing enantiomerically pure trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol utilizes the "chiral pool" approach, starting from readily available and inexpensive L-tartaric acid.[11] This strategy ensures that the stereochemistry is controlled from the outset.

The synthetic pathway involves the construction of the chiral pyrrolidine core followed by the reduction of carboxylic acid derivatives to the target diol.

Caption: Synthetic pathways originating from L-tartaric acid.

Experimental Protocol: Synthesis of (3R,4R)-1-Benzylpyrrolidine-3,4-diol

This protocol details the synthesis of the key diol intermediate, which can then be derivatized to the target dimethanol compound or other valuable structures like diamines.[11]

Part A: Synthesis of (3R,4R)-N-Benzyl Tartrimide

-

Reagents: L-Tartaric acid (1.0 equiv), Benzylamine (1.1 equiv).

-

Procedure:

-

Combine L-tartaric acid and benzylamine in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add toluene and heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

-

Continue heating until no more water is collected (typically 4-6 hours).

-

Cool the reaction mixture and remove the toluene under reduced pressure. The resulting solid is the crude N-benzyl tartrimide, which can often be used in the next step without further purification.

-

Part B: Reduction to (3R,4R)-1-Benzylpyrrolidine-3,4-diol

-

Reagents: (3R,4R)-N-Benzyl Tartrimide (1.0 equiv), Lithium aluminum hydride (LiAlH₄) or Sodium borohydride/Boron trifluoride etherate (NaBH₄ / BF₃·Et₂O), Anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), suspend LiAlH₄ (approx. 3.0 equiv) in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of the tartrimide from Part A in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by Thin-Layer Chromatography (TLC).

-

Cool the reaction back to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with ethyl acetate.

-

Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude diol.

-

Purify the product by flash column chromatography on silica gel to afford the pure (3R,4R)-1-benzylpyrrolidine-3,4-diol.

-

Self-Validating System Note: Successful synthesis is confirmed by spectroscopic analysis (NMR, IR) and comparison with literature data. The stereochemical integrity is preserved from the starting material, L-tartaric acid. The final reduction to trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol is achieved by reducing the corresponding diester (derived from L-tartaric acid) with a strong reducing agent like LiAlH₄.

Physicochemical and Spectroscopic Properties

The properties of trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol are crucial for its application in synthesis.

| Property | Value |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Appearance | Typically an oil or low-melting solid |

| Stereochemistry | Available as (3R,4R) or (3S,4S) enantiomers |

| Boiling Point | >300 °C (Predicted) |

| Solubility | Soluble in methanol, ethanol, DCM, THF, ethyl acetate. Sparingly soluble in water. |

| Expected ¹H NMR (CDCl₃) | δ ~7.3 (m, 5H, Ar-H), ~3.6 (s, 2H, Ar-CH₂-N), ~3.5 (m, 4H, -CH₂OH), ~2.8-3.0 (m, 2H, N-CH₂), ~2.2-2.4 (m, 2H, N-CH₂), ~2.0 (m, 2H, -CH-) |

| Expected ¹³C NMR (CDCl₃) | δ ~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~65 (-CH₂OH), ~60 (Ar-CH₂), ~55 (N-CH₂), ~45 (-CH-) |

Key Applications as a Chiral Building Block

The true value of this molecule lies in its utility as a precursor to more complex and valuable chiral structures. The two primary hydroxyl groups are key functional handles for derivatization.

Precursor to Chiral Vicinal Diamines

One of the most significant applications is the synthesis of trans-1-benzylpyrrolidine-3,4-diamine.[3] This transformation involves a double nucleophilic substitution with inversion of stereochemistry (a Walden inversion), providing access to the opposite diastereomer relative to the starting diol. Chiral vicinal diamines are essential ligands in asymmetric catalysis and are core components of many pharmaceuticals.[12][13]

Caption: Workflow for the stereoinvertive synthesis of a chiral diamine.

Protocol: Synthesis of (3S,4S)-1-Benzyl-pyrrolidine-3,4-diamine from Diol[3][11]

Step 1: Dimesylation of the Diol

-

Reagents: (3R,4R)-1-Benzylpyrrolidine-3,4-diol (1.0 equiv), Anhydrous Dichloromethane (DCM), Triethylamine (Et₃N, 2.5 equiv), Methanesulfonyl chloride (MsCl, 2.2 equiv).

-

Procedure:

-

Dissolve the diol in anhydrous DCM under an inert atmosphere and cool to 0 °C.

-

Add triethylamine dropwise, followed by the slow, dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until TLC confirms complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, extract the aqueous layer with DCM, combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude dimesylate, which is often used directly in the next step.

-

Step 2: Azide Substitution (Walden Inversion)

-

Reagents: Crude dimesylate (1.0 equiv), Sodium azide (NaN₃, 3.0 equiv), Anhydrous N,N-Dimethylformamide (DMF).

-

Procedure:

-

Dissolve the dimesylate in anhydrous DMF and add sodium azide.

-

Heat the mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC).

-

Cool the mixture and pour it into water. Extract several times with ethyl acetate.

-

Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate to yield the crude (3S,4S)-1-benzyl-3,4-diazidopyrrolidine.

-

Step 3: Reduction to the Diamine

-

Reagents: Crude diazide (1.0 equiv), Palladium on carbon (10% Pd/C) or Platinum(IV) oxide (PtO₂), Methanol or Ethanol, Hydrogen gas.

-

Procedure:

-

Dissolve the diazide in methanol in a suitable hydrogenation vessel.

-

Carefully add the Pd/C catalyst.

-

Evacuate the vessel and backfill with hydrogen gas (repeat 3 times).

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the crude trans-diamine.

-

Purification can be achieved via column chromatography or by salt formation and recrystallization.

-

Synthesis of Chiral Ligands for Asymmetric Catalysis

The diol functionality is an excellent starting point for creating a wide array of chiral ligands. The hydroxyl groups can be converted into phosphines, ethers, or other coordinating groups to generate bidentate ligands for transition metal catalysis. The C₂-symmetry is particularly advantageous for creating effective stereochemical environments in reactions such as asymmetric hydrogenation, allylic alkylation, and cycloadditions.[14][15]

Conclusion

Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol is more than just a molecule; it is a strategic tool for the efficient and stereocontrolled synthesis of high-value chemical entities. Its straightforward synthesis from the chiral pool, combined with the versatility of its dual hydroxyl functionalities, makes it an indispensable building block for both academic and industrial researchers. The protocols outlined in this guide provide a validated pathway to harness its potential, enabling the creation of novel chiral diamines, sophisticated ligands, and ultimately, the next generation of therapeutic agents. As the demand for three-dimensional, stereochemically pure molecules continues to grow, the importance of foundational building blocks like this one will only increase.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024). MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Springer. [Link]

-

Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. (n.d.). PMC. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]

-

A new path to enantioselective substituted pyrrolidines. (2017). Mapping Ignorance. [Link]

-

Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)-catalysed anti-hydroamination of alkenes. (2023). ChemRxiv. [Link]

-

Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. (2023). MDPI. [Link]

-

Enantioselective synthesis of furyl-substituted pyrrolidines. (n.d.). OpenMETU. [Link]

-

Chiral hybrid materials based on pyrrolidine building units to perform asymmetric Michael additions with high stereocontrol. (2018). PMC. [Link]

-

Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. (2023). ACS Publications. [Link]

-

Chiral Heterocycles for Asymmetric Synthesis. (2022). Wiley Online Library. [Link]

-

(1-benzyl-3,4-difluoropyrrolidine-3,4-diyl)dimethanol. (n.d.). MySkinRecipes. [Link]

-

Biosynthesis of the benzylpyrrolidine precursor in anisomycin by a unique ThDP-dependent enzyme. (2024). PMC. [Link]

-

Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones. (n.d.). PMC. [Link]

-

New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. (n.d.). PMC. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). . [Link]

-

The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis. (2025). University College Dublin. [Link]

-

Synthesis of (E)-1-benzyl-4-benzylidenepyrrolidine-2, 3-dione: Spectroscopic Characterization and X-ray Structure Determination. (2023). Research Square. [Link]

-

Chiral Pyrrolidine Diamines as Effective Ligands in Asymmetric Synthesis. (n.d.). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 10. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Efficient synthesis of chiral vicinal diamines with four contiguous stereocenters via sequential dynamic kinetic resolution of 2,3-diamino-1,4-diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chiral Vicinal Diamines for Asymmetric Synthesis [sigmaaldrich.com]

- 14. The Synthesis of Chiral P,N Ligands and Their Applications in Asymmetric Catalysis [researchrepository.ucd.ie]

- 15. researchgate.net [researchgate.net]

Technical Guide: Applications of trans-Pyrrolidine-3,4-Dimethanol Derivatives in Medicinal Chemistry

This guide details the medicinal chemistry applications of trans-pyrrolidine-3,4-dimethanol (also known as trans-3,4-bis(hydroxymethyl)pyrrolidine). While simple pyrrolidines are ubiquitous, this specific trans-dimethanol scaffold acts as a specialized stereochemical platform.

Its primary high-value application lies in Next-Generation Cationic Lipids for RNA Delivery (LNP systems) and as a conformational anchor in small molecule enzyme inhibitors (e.g., Autotaxin).

Executive Summary: The Stereochemical Advantage

The trans-pyrrolidine-3,4-dimethanol scaffold represents a privileged core in modern drug discovery due to its

Core Value Proposition:

-

pH-Responsive Ionization: The pyrrolidine nitrogen (

) can be tuned to be neutral at physiological pH (7.4) and cationic at endosomal pH (5.5–6.0), making it ideal for intracellular payload delivery. -

Vectoral Projection: The trans-orientation of the C3 and C4 hydroxymethyl groups projects substituents away from the ring plane in opposite directions, minimizing steric clash in lipid bilayers or enzyme active sites.

Primary Application: Cationic Lipids for RNA Therapeutics

The most critical modern application of trans-pyrrolidine-3,4-dimethanol derivatives is in the design of Lipid Nanoparticles (LNPs) for the delivery of siRNA and mRNA (e.g., in gene silencing therapies or vaccines).

Mechanism of Action: The Proton Sponge Effect

Derivatives such as trans-3,4-bis(acyloxymethyl)pyrrolidines function as ionizable cationic lipids.

-

Encapsulation (pH 4.0): During LNP formulation, the pyrrolidine nitrogen is protonated (positively charged), binding electrostatically to the negatively charged phosphate backbone of RNA.

-

Circulation (pH 7.4): In the bloodstream, the nitrogen deprotonates (becomes neutral). This reduces toxicity and prevents non-specific binding to serum proteins.

-

Endosomal Escape (pH < 6.0): Upon endocytosis, the endosome acidifies. The pyrrolidine nitrogen re-protonates. This sudden increase in cationic charge density disrupts the endosomal membrane (ion-pair formation with anionic endosomal lipids), releasing the RNA payload into the cytoplasm.

Structural Optimization (SAR)

-

Headgroup: The pyrrolidine ring serves as the hydrophilic headgroup.

-

Linker: The hydroxymethyl arms (

) act as spacers. -

Hydrophobic Tails: Long-chain fatty acids (e.g., linoleic acid, oleic acid) are esterified to the hydroxymethyl groups. The trans configuration prevents the two lipid tails from stacking too closely, increasing membrane fluidity—a key factor in fusion efficiency.

Key Compound Class:

-

trans-1-(tert-butoxycarbonyl)-3,4-bis(((Z)-octadeca-9-enoyloxy)methyl)pyrrolidine (Precursor)[1]

-

trans-3,4-bis(linoleoyloxymethyl)-N-methylpyrrolidine (Active Lipid)

Visualization: LNP Mechanism

Caption: Mechanism of pH-responsive pyrrolidine lipids in RNA delivery.

Secondary Application: Small Molecule Enzyme Inhibitors

Beyond lipids, the scaffold is used to construct rigidified inhibitors where the pyrrolidine ring replaces flexible alkyl chains to reduce entropic penalties upon binding.

Autotaxin (ATX) Inhibitors

Autotaxin is a key enzyme in generating Lysophosphatidic Acid (LPA), a promoter of tumor metastasis and fibrosis.

-

Role of Scaffold: The trans-3,4-dimethanol core is cyclized to form bicyclic derivatives (e.g., hexahydropyrrolo[3,4-c]pyrrole).

-

Function: This bicyclic core acts as a rigid spacer that orients the "zinc-binding group" (interacting with the enzyme's active site) and the "hydrophobic tail" (occupying the lipid-binding pocket) at a precise angle.

-

Outcome: High potency inhibition (

in nanomolar range) due to reduced conformational freedom compared to linear analogs.

Glycosidase Inhibition (Differentiation Note)

-

Note: While trans-3,4-dihydroxy pyrrolidines (diols) are direct sugar mimics (inhibiting glycosidases), the trans-3,4-dimethanol derivatives are often used to tether aromatic groups that reach into the "aglycone" binding pockets of these enzymes, enhancing selectivity.

Experimental Protocols

Synthesis of trans-3,4-bis(hydroxymethyl)pyrrolidine Core

This protocol describes the access to the core scaffold from commercially available dimethyl fumarate and N-benzylglycine (via [3+2] cycloaddition).

Reaction Scheme Summary:

-

Cycloaddition: Dimethyl fumarate + N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

trans-pyrrolidine-3,4-dicarboxylate. -

Reduction: Ester reduction using

.

Step-by-Step Protocol:

| Step | Reagent | Conditions | Observation/Notes |

| 1. Cycloaddition | N-Benzyl-N-(methoxymethyl)-TMS-methylamine | DCM, TFA (cat.), 0°C to RT, 12h | Generates the 3,4-dicarboxylate ester with trans selectivity. |

| 2. Reduction | THF (anhydrous), Reflux, 4h | Reduces esters to hydroxymethyl groups. Caution: Exothermic. | |

| 3. Deprotection | MeOH, 50 psi, RT, 12h | Removes N-benzyl group to yield free amine. | |

| 4. Protection | DCM, RT, 6h | Yields N-Boc-trans-3,4-bis(hydroxymethyl)pyrrolidine (Stable Intermediate). |

Functionalization to Cationic Lipid (Example)

Target: trans-1-Methyl-3,4-bis(linoleoyloxymethyl)pyrrolidine.

-

Esterification: Dissolve N-Boc-core (1 equiv) in DCM. Add Linoleic acid (2.2 equiv), EDC

HCl (2.5 equiv), and DMAP (0.5 equiv). Stir at RT for 16h. -

Boc-Deprotection: Treat with 4M HCl in Dioxane for 1h. Concentrate in vacuo.[2]

-

Methylation: Reductive amination using Formaldehyde (37% aq) and

in DCE.

Synthetic Pathway Visualization

Caption: Synthetic divergence from the core scaffold to lipids and inhibitors.

References

-

Heyes, J., et al. (2005). "Cationic lipid saturation influences intracellular delivery of encapsulated nucleic acids." Journal of Controlled Release. Link (Foundational work on cationic lipids logic).

-

Kyowa Hakko Kirin Co., Ltd. (2013).[3][4] "Cationic Lipid and Composition Comprising Same." US Patent Application US20130108685A1.[3] Link (Specific disclosure of trans-3,4-bis(hydroxymethyl)pyrrolidine lipids for siRNA).

-

F. Hoffmann-La Roche AG. (2014).[5] "New bicyclic derivatives as Autotaxin inhibitors."[5] WO2014048865A1. Link (Use of the scaffold for ATX inhibitors).

-

Li Petri, G., et al. (2021). "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds."[6][7] Topics in Current Chemistry. Link (General review of pyrrolidine scaffolds).

-

BenchChem. (2025).[6][8] "Protocol for the Synthesis of Pyrrolidine Derivatives." Application Note. Link (General synthetic protocols).

Sources

- 1. WO2013065825A1 - Lipide cationique - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. US20130108685A1 - Cationic lipid - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. WO2014048865A1 - New bicyclic derivatives - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of N-Benzyl Pyrrolidine Scaffolds in Asymmetric Organocatalysis: A Technical Guide

Abstract

The pyrrolidine ring is a universally recognized privileged scaffold in asymmetric organocatalysis, forming the backbone of classic aminocatalysts like proline and MacMillan’s imidazolidinones. However, the strategic functionalization of the pyrrolidine nitrogen with a benzyl group—yielding N-benzyl pyrrolidine derivatives—unlocks a distinct class of catalytic behavior. By shifting the nitrogen from a secondary amine capable of enamine formation to a sterically demanding, electron-rich tertiary amine, the N-benzyl scaffold serves as a highly tunable chiral environment for bifunctional catalysis, phase-transfer reactions, and transition-metal ligand design. This whitepaper explores the causality behind the steric and electronic advantages of N-benzyl pyrrolidines, quantifies their performance in benchmark asymmetric transformations, and provides self-validating experimental protocols for their synthesis and application.

Structural and Electronic Paradigms of the N-Benzyl Group

The design of an organocatalyst requires a delicate balance between reactivity and stereocontrol. The introduction of an N-benzyl group onto a pyrrolidine scaffold fundamentally alters its ligand field properties and catalytic profile through two primary mechanisms[1]:

Electronic Induction and Lewis Basicity

Unlike electron-withdrawing protecting groups (e.g., Boc or Cbz) that delocalize the nitrogen lone pair via resonance, the N-benzyl group is an electron-donating moiety through inductive effects. This induction significantly increases the electron density on the pyrrolidine nitrogen, enhancing its Lewis basicity and its ability to act as a Brønsted base or a strong electron donor in metal complexes[1]. In bifunctional organocatalysis, this enhanced basicity is critical for the efficient deprotonation of pro-nucleophiles (such as malonates or ketones) to form reactive enolates.

Steric Shielding and Facial Discrimination

The three-dimensional spatial arrangement of the N-benzyl group provides a rigid, bulky shield over one face of the pyrrolidine ring. In asymmetric transformations, this steric bulk is the primary driver of facial selectivity. When an electrophile approaches the reactive center (e.g., an adjacent enamine formed by a primary amine side-chain, or an enolate held by a tethered H-bond donor), the benzyl aromatic ring physically blocks the re or si face, forcing the C-C bond formation to occur with high enantioselectivity. Furthermore, the aromatic nature of the benzyl group allows for stabilizing

Mechanistic Pathways in Asymmetric Michael Additions

N-benzyl pyrrolidine scaffolds are highly effective in the asymmetric Michael addition of aldehydes and ketones to nitroolefins[2]. When the N-benzyl pyrrolidine is tethered to a hydrogen-bond donor (such as a thiourea, squaramide, or carboxamide group at the C2 position), it operates via a bifunctional non-covalent activation mechanism .

-

Nucleophile Activation: The basic N-benzyl tertiary amine deprotonates the nucleophile (e.g., cyclohexanone), generating an enolate.

-

Electrophile Activation: Simultaneously, the tethered thiourea or carboxamide moiety coordinates to the nitro group of the electrophile (e.g., trans-

-nitrostyrene) via double hydrogen bonding. -

Stereocontrolled Assembly: The N-benzyl group restricts the conformational freedom of the complex, directing the enolate to attack the nitroolefin exclusively from one face.

For instance, monofunctional catalysis by (2S)-N-benzylpyrrolidine-2-carboxamide yields high diastereoselectivity (syn/anti >91:9) but poor enantioselectivity (<30% ee). However, when the scaffold is upgraded to a thiourea-tethered derivative, the dual-activation network tightens, driving enantioselectivity up to 97% ee.

Quantitative Performance Metrics

The table below summarizes the catalytic performance of various N-benzyl pyrrolidine derivatives in benchmark Michael additions, highlighting the impact of structural tuning on stereochemical outcomes.

| Catalyst Type | Reaction | Substrates | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) |

| (2S)-N-Benzylpyrrolidine-2-carboxamide | Michael Addition | Cyclohexanone + trans- | Toluene | 85 | >91:9 | <30 |

| N-Benzylpyrrolidine-Thiourea Bifunctional | Michael Addition | Cyclohexanone + trans- | Toluene | 92 | 95:5 | 97 |

| C2-Substituted N-Benzylpyrrolidine (OC4) [2] | Michael Addition | 3-Phenylpropionaldehyde + trans- | CH | 95-99 | 78:22 | 85 |

Logical Workflow of the Catalytic Cycle

The following diagram illustrates the self-assembling nature of the bifunctional catalytic cycle, emphasizing the role of the N-benzyl group in the transition state.

Figure 1: Logical workflow of the stereocontrolled catalytic cycle mediated by N-benzyl pyrrolidine bifunctional organocatalysts.

Validated Experimental Methodologies

To ensure scientific trustworthiness and reproducibility, the following protocols are designed as self-validating systems, explicitly detailing the causality behind critical experimental parameters.

Protocol A: Synthesis of an N-Benzyl Pyrrolidine Catalyst Precursor

Objective: Selective N-alkylation of a chiral pyrrolidine to yield (S)-N-Benzylpyrrolidine-2-carboxamide[3].

-

Preparation: Dissolve (S)-pyrrolidine-2-carboxamide hydrochloride (1.0 equiv) in anhydrous CH

Cl -

Base Addition: Add Triethylamine (Et

N, 2.5 equiv) dropwise. Causality: Et -

Alkylation: Slowly add Benzyl Bromide (1.1 equiv) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours. Causality: Dropwise addition prevents localized high concentrations of the electrophile, minimizing the risk of over-alkylation to a quaternary ammonium salt.

-

Self-Validation (TLC): Monitor the reaction via TLC (Hexane/EtOAc 1:1). The disappearance of the ninhydrin-active baseline spot and the appearance of a UV-active spot (

) confirms complete conversion. -

Workup: Quench with saturated aqueous NaHCO

. Extract the aqueous layer with CH

Protocol B: Benchmark Asymmetric Michael Addition

Objective: Enantioselective addition of cyclohexanone to trans-

-

System Assembly: In a dry reaction vial, dissolve trans-

-nitrostyrene (0.5 mmol) and the N-benzylpyrrolidine-thiourea catalyst (10 mol%) in anhydrous Toluene (0.75 mL). Causality: Toluene, a non-polar solvent, is strictly mandated. Polar protic solvents (like MeOH) would competitively hydrogen-bond with the thiourea moiety, disrupting the critical dual-activation transition state and leading to racemic mixtures. -

Nucleophile Addition: Add cyclohexanone (1.0 mmol, 2.0 equiv) to the solution. Causality: An excess of the ketone drives the equilibrium of the reversible enolate formation forward, ensuring a high reaction rate without requiring elevated temperatures.

-

Reaction Execution: Stir the mixture at room temperature (20-25 °C) for 24–48 hours. Causality: Room temperature provides the optimal thermodynamic balance. While sub-zero temperatures might marginally increase enantioselectivity, they drastically reduce the reaction rate due to the high activation energy of the sterically congested C-C bond formation.

-

Validation & Analysis: Quench the reaction with saturated aqueous NH

Cl and extract with EtOAc.-

Diastereomeric Ratio (dr): Determine via

H NMR of the crude mixture by integrating the syn/anti methine protons adjacent to the nitro group. -

Enantiomeric Excess (ee): Purify via flash chromatography and analyze the isolated product using Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/i-PrOH 90:10).

-

References

- Benchchem. N-Benzyl-3-pyrrolidinamine 2HCl.

- Beilstein Journal of Organic Chemistry / NIH. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins.

- Thieme E-Books & E-Journals.

- ACS Omega / NIH.

Sources

The Emergence of Trans-3,4-Disubstituted Pyrrolidine Analogs: A New Frontier in Therapeutic Innovation

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, integral to the structure of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Among the various substitution patterns of this versatile scaffold, the trans-3,4-disubstituted analogs have garnered significant attention for their potential to yield potent and selective therapeutic agents across a spectrum of diseases. This in-depth guide explores the burgeoning therapeutic potential of these specific pyrrolidine analogs, delving into their design, synthesis, and application in modern drug discovery.

The Strategic Advantage of the Trans-3,4-Disubstituted Pyrrolidine Scaffold

The non-planar, sp³-hybridized nature of the pyrrolidine ring provides a unique three-dimensional architecture that is crucial for achieving high target selectivity and favorable pharmacological profiles.[2][3] The trans-3,4-disubstitution pattern, in particular, offers a rigid and defined orientation of substituents, allowing for precise interactions with biological targets. This stereochemical control is paramount in minimizing off-target effects and enhancing therapeutic efficacy. The pyrrolidine motif can also improve a drug's aqueous solubility and other physicochemical properties, in addition to being a key part of the pharmacophore.[4]

Therapeutic Applications: A Multifaceted Approach

The versatility of the trans-3,4-disubstituted pyrrolidine core has led to the development of promising candidates in several key therapeutic areas.[5][6][7]

Antiviral Agents

Pyrrolidine-containing compounds have demonstrated significant potential as antiviral agents.[8][9] For instance, Telaprevir, a pyrrolidine analog, is an antiviral medication used in combination therapy to treat chronic Hepatitis C Virus (HCV) infection by inhibiting the NS3/4A serine protease.[8] Another example is Ombitasvir, also used for chronic Hepatitis C, which targets the NS5A protein, essential for viral replication.[8]

Anticancer Agents

The pyrrolidine scaffold is a key component in a variety of anticancer agents.[10] Certain derivatives have shown significant antiproliferative activity in various cancer cell lines.[8] For example, some spiropyrrolidine-thiazolo-oxindole derivatives have been found to be significantly more active against liver cancer cell lines than the reference drug cisplatin.[10] The mechanism of action for some of these compounds involves the inhibition of crucial cellular pathways, such as the CXCL12/CXCR4 signaling pathway, which is involved in cancer metastasis.[3][10]

Neurodegenerative and Psychiatric Disorders

Trans-3,4-disubstituted pyrrolidines have been explored as potent inhibitors of monoamine transporters, which are key targets in the treatment of depression, anxiety, and other neurological conditions.[11][12] By modulating the levels of neurotransmitters like dopamine, serotonin, and norepinephrine in the brain, these compounds offer a promising avenue for the development of novel antidepressants and anxiolytics.[11] For instance, certain analogs have shown high affinity for dopamine (DA), serotonin (SER), and norepinephrine (NE) reuptake sites.[11]

Cardiovascular Diseases

A notable application of this scaffold is in the development of direct renin inhibitors for the treatment of hypertension.[13][14][15][16] Renin is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By inhibiting renin, these pyrrolidine analogs can effectively lower blood pressure.[13][17] The design of these inhibitors often involves in silico 3D pharmacophore searches based on the X-ray structures of renin-inhibitor complexes.[13][15]

Causality in Experimental Design: From Concept to Clinic

The development of therapeutically viable trans-3,4-disubstituted pyrrolidine analogs is a multi-step process rooted in a deep understanding of structure-activity relationships (SAR).

1. Target Identification and Pharmacophore Modeling: The process begins with identifying a biological target and developing a pharmacophore model that defines the essential features required for binding. This is often accomplished using computational methods and X-ray crystallography of known ligands bound to the target.[13][15]

2. Rational Synthesis: With a pharmacophore model in hand, medicinal chemists can design and synthesize a library of trans-3,4-disubstituted pyrrolidine analogs. A common synthetic strategy is the [3+2]-cycloaddition of azomethine ylides with electron-deficient alkenes.[18] Stereoselective synthesis methods are crucial for obtaining the desired trans-configuration.[19][20]

3. In Vitro Biological Evaluation: The synthesized compounds are then screened for their biological activity using a variety of in vitro assays. For example, anticancer activity can be assessed using the MTT assay to determine the half-maximal inhibitory concentration (IC50) against various cancer cell lines.[1] For enzyme inhibitors, kinetic assays are used to determine potency and selectivity.[10]

4. Lead Optimization: Promising candidates from the initial screening undergo lead optimization, where their structure is systematically modified to improve potency, selectivity, and pharmacokinetic properties. This iterative process involves close collaboration between medicinal chemists, biologists, and computational scientists.[13]

Self-Validating Protocols for Robust Research

To ensure the reliability and reproducibility of research findings, it is essential to employ self-validating experimental protocols.

Protocol: MTT Assay for In Vitro Anticancer Activity Screening

This colorimetric assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.[1]

Step-by-Step Methodology:

-

Cell Culture: Culture cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.[3]

-

Compound Treatment: Seed the cells in 96-well plates and treat them with varying concentrations of the synthesized pyrrolidine derivatives for 24-72 hours.[1][3]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[1]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[3]

Protocol: In Vitro Renin Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of renin.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a reaction buffer, a solution of recombinant human renin, and a fluorogenic substrate.

-

Compound Incubation: Incubate the renin enzyme with various concentrations of the pyrrolidine inhibitor.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

-

Fluorescence Measurement: Measure the increase in fluorescence over time, which is proportional to the rate of substrate cleavage.

-

Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizing the Path Forward

Diagrams are essential tools for visualizing complex biological pathways and experimental workflows.

Caption: A streamlined workflow for the discovery and development of trans-3,4-disubstituted pyrrolidine analogs.

Caption: Mechanism of action of trans-3,4-disubstituted pyrrolidine analogs as direct renin inhibitors.

Conclusion and Future Perspectives

The trans-3,4-disubstituted pyrrolidine scaffold represents a privileged structure in medicinal chemistry, offering a robust platform for the design of novel therapeutics. The continued exploration of this chemical space, coupled with advancements in computational modeling and synthetic methodologies, promises to deliver a new generation of drugs with improved efficacy and safety profiles. As our understanding of the intricate molecular mechanisms of diseases deepens, the rational design of these versatile analogs will undoubtedly play a pivotal role in addressing unmet medical needs.

References

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research. [Link]

-

Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Future Medicinal Chemistry. [Link]

-

Pyrrole, purine analogs as potential antiviral agents-II. ResearchGate. [Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]

-

The synthesis of trans-3,4-bis-(3,4-dihydroxyphenyl)pyrrolidine, a novel DA1 agonist. Chemical & Pharmaceutical Bulletin. [Link]

-

Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Medicinal Chemistry Research. [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Semantic Scholar. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. Journal of Medicinal Chemistry. [Link]

-

trans-3,4-Disubstituted pyrrolidines as inhibitors of the human aspartyl protease renin. Part II: prime site exploration using an oxygen linker. Bioorganic & Medicinal Chemistry Letters. [Link]

-

(PDF) Therapeutic potential of pyrrole and pyrrolidine analogs: an update. ResearchGate. [Link]

-

A Stereoselective Approach to Both 3,4- trans-Disubstituted Pyrrolidin-2-ones and Pyrrolidines. A Convenient Synthesis of (3R,4R)-4Benzyl3-pyrrolidinecarboxylic Acid. ResearchGate. [Link]

-

The Discovery of Novel Potent trans-3,4-Disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin from in Silico Three-Dimensional (3D) Pharmacophore Searches. ResearchGate. [Link]

-

Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. ChemRxiv. [Link]

-

Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

-

4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The Discovery of Novel Potent trans-3,4-disubstituted Pyrrolidine Inhibitors of the Human Aspartic Protease Renin From in Silico Three-Dimensional (3D) Pharmacophore Searches. Journal of Medicinal Chemistry. [Link]

-

trans-(3S,4S)-Disubstituted pyrrolidines as inhibitors of the human aspartyl protease renin. Part I: prime site exploration using an amino linker. Bioorganic & Medicinal Chemistry Letters. [Link]

-

The Parallel Structure–Activity Relationship Screening of Three Compounds Identifies the Common Agonist Pharmacophore of Pyrrolidine Bis-Cyclic Guanidine Melanocortin-3 Receptor (MC3R) Small-Molecule Ligands. Molecules. [Link]

-

Synthesis and Anticancer Evaluation of PCNA Inhibitor AOH1996 Analogs in Cancer Cell Cultures. Molecules. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules. [Link]

-

Synthesis of enantiopure trans-3,4-disubstituted piperidines. An enantiodivergent synthesis of (+)- and (-)-paroxetine. The Journal of Organic Chemistry. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. iris.unipa.it [iris.unipa.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Spiro[pyrrolidine-2,2'-adamantanes]: synthesis, anti-influenza virus activity and conformational properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 11. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 4-Piperidines and 3-pyrrolidines as dual serotonin and noradrenaline reuptake inhibitors: design, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. trans-3,4-Disubstituted pyrrolidines as inhibitors of the human aspartyl protease renin. Part II: prime site exploration using an oxygen linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The discovery of novel potent trans-3,4-disubstituted pyrrolidine inhibitors of the human aspartic protease renin from in silico three-dimensional (3D) pharmacophore searches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. trans-(3S,4S)-Disubstituted pyrrolidines as inhibitors of the human aspartyl protease renin. Part I: prime site exploration using an amino linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. enamine.net [enamine.net]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

A Guide to Modern Synthetic Pathways for 3,4-Functionalized Pyrrolidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Its unique stereochemical and conformational properties allow it to act as a versatile building block, enhancing the binding affinity and pharmacokinetic profiles of drug candidates.[1] Consequently, the development of efficient, stereoselective methods for the synthesis of substituted pyrrolidines, particularly those functionalized at the 3 and 4 positions, remains a highly active and critical area of research.

This guide provides a comprehensive overview of the core synthetic strategies employed to construct 3,4-functionalized pyrrolidines. We will move beyond simple procedural lists to explore the mechanistic underpinnings and strategic considerations that guide the selection of a particular synthetic route, offering field-proven insights for professionals in drug discovery and development.

Pillar 1: The [3+2] Cycloaddition Approach

The 1,3-dipolar cycloaddition of an azomethine ylide with an alkene is arguably the most powerful and convergent strategy for assembling the pyrrolidine core, capable of generating multiple stereocenters in a single, atom-economical step.[4][5][6] The success of this approach hinges on the controlled generation of the transient azomethine ylide 1,3-dipole and its subsequent stereocontrolled reaction with a dipolarophile.

Mechanism and Stereochemical Control

Azomethine ylides are typically generated in situ from stable precursors, such as imines derived from α-amino acids.[1] The reaction proceeds via a concerted mechanism, where the stereochemistry of the starting alkene is transferred to the newly formed pyrrolidine ring.[7] The development of catalytic, enantioselective variants has been a major focus, enabling precise control over the absolute stereochemistry of the product.[5]

Catalytic systems, often employing chiral ligands complexed with metals like copper, silver, or gold, are pivotal in achieving high enantioselectivity.[8][9][10][11] The chiral catalyst coordinates with the azomethine ylide precursor and the dipolarophile, creating a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.

Caption: General pathway for [3+2] cycloaddition.

Catalytic System Comparison

The choice of catalyst and ligand is critical for achieving high yields and stereoselectivity. Below is a comparison of common catalytic systems for the cycloaddition of azomethine ylides.

| Catalyst System | Typical Ligand | Key Advantages | Typical ee (%) |

| Cu(I) Complexes | Taniaphos, Fesulphos | High exo-selectivity, good yields.[10] | 80-95%[10] |

| Ag(I) Complexes | PHOX | Excellent diastereo- and enantioselectivities.[9] | >95%[9] |

| Au(I) Complexes | Phosphoramidite | Highly diastereo- and enantioselective for allenenes.[8] | >90%[8] |

| Organocatalysts | Cinchona Alkaloids | Metal-free, mild conditions.[12][13] | 85-99%[12] |

Pillar 2: The Aza-Cope Rearrangement-Mannich Cyclization

The tandem cationic aza-Cope rearrangement followed by a Mannich cyclization is a robust and diastereoselective method for synthesizing acyl-substituted pyrrolidines.[14][15] This powerful sequence reconfigures an acyclic or cyclic amino alcohol precursor into a densely functionalized pyrrolidine ring in a single, often acid-catalyzed, operation.

Mechanism and Thermodynamic Driving Force

The reaction is initiated by the formation of an iminium ion from an amino alcohol and an aldehyde.[15][16] This intermediate then undergoes a[1][1]-sigmatropic rearrangement (the aza-Cope rearrangement) to form an enol and a new iminium ion. The key to the reaction's success is the subsequent, irreversible intramolecular Mannich cyclization of the enol onto the iminium ion.[14] This final cyclization step acts as a thermodynamic sink, driving the entire reaction sequence towards the stable pyrrolidine product.[14]

The stereochemical outcome is often highly predictable, governed by the chair-like transition state of the rearrangement, making it a valuable tool for asymmetric synthesis.[16][17]

Caption: The Aza-Cope/Mannich tandem reaction cascade.

Pillar 3: Ring-Closing Metathesis (RCM) Strategies

Ring-closing metathesis has emerged as a premier tool for the construction of cyclic structures, including pyrrolidines.[18] The development of well-defined and highly active ruthenium catalysts (e.g., Grubbs catalysts) has made RCM a reliable and functional-group-tolerant method.[19]

Enyne vs. Diene Metathesis

The synthesis of 3,4-functionalized pyrrolidines can be achieved through either diene or enyne RCM.

-

Diene RCM: Involves the cyclization of a diallylamine derivative. This approach is straightforward but the resulting pyrroline often requires a subsequent hydrogenation step to yield the saturated pyrrolidine.[18][20]

-

Enyne RCM: Cyclizes a substrate containing both an alkene and an alkyne. This method is highly atom-economical and produces a conjugated diene within the pyrrolidine ring system, which can be a valuable handle for further functionalization, such as in Diels-Alder reactions.[19][21] Notably, this reaction can often be performed smoothly without the need for an ethylene atmosphere, simplifying the experimental setup.[19][22]

Caption: General experimental workflow for synthesis.

Pillar 4: Organocatalytic Michael Addition Cascades

Asymmetric organocatalysis provides a powerful, metal-free alternative for constructing chiral pyrrolidines. A common and effective strategy involves the enantioselective Michael addition of an aldehyde or ketone to a nitroalkene, followed by an intramolecular cyclization event.[23][24]

Mechanism and Enantiocontrol

The reaction is typically catalyzed by a chiral secondary amine, such as a proline derivative.[25][26][27] The catalyst first reacts with the aldehyde to form a nucleophilic enamine intermediate. This enamine then adds to the nitroalkene in a stereocontrolled fashion. The resulting intermediate can then undergo a series of transformations, such as reduction of the nitro group followed by intramolecular reductive amination or an aza-Michael addition, to close the ring and form the desired 3,4-disubstituted pyrrolidine.[23][28] The stereochemistry is established during the initial C-C bond-forming Michael addition, with the chiral catalyst shielding one face of the enamine.

Key Experimental Protocol: Catalytic Enantioselective 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies described for copper-catalyzed cycloadditions of azomethine ylides.[10][11]

Objective: To synthesize an enantioenriched 3,4-disubstituted pyrrolidine via a Cu(I)-catalyzed [3+2] cycloaddition.

Materials:

-

Glycine iminoester (azomethine ylide precursor)

-

Electron-deficient alkene (e.g., aryl vinyl sulfone)

-

Cu(CH₃CN)₄ClO₄ (catalyst)

-

Chiral ligand (e.g., Taniaphos)

-

Anhydrous toluene (solvent)

-

Triethylamine (Et₃N) (base)

Step-by-Step Procedure:

-

Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add Cu(CH₃CN)₄ClO₄ (0.05 mmol, 5 mol%) and the chiral ligand (0.055 mmol, 5.5 mol%).

-

Solvent Addition: Add anhydrous toluene (5 mL) via syringe and stir the mixture at room temperature for 30 minutes to allow for complex formation.

-

Scientist's Note: The pre-formation of the catalyst-ligand complex is crucial for achieving high enantioselectivity. The use of anhydrous solvent is critical to prevent catalyst deactivation.

-

-

Reagent Addition: To the catalyst solution, add the iminoester (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and triethylamine (1.5 mmol, 1.5 equiv.).

-

Scientist's Note: Triethylamine acts as a base to facilitate the in situ formation of the azomethine ylide from the iminoester precursor.

-

-

Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting iminoester is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure pyrrolidine product.

-

Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Conclusion

The synthesis of 3,4-functionalized pyrrolidines is a rich and evolving field, driven by the constant demand for novel molecular entities in drug discovery. The methods outlined in this guide—[3+2] cycloadditions, aza-Cope/Mannich cyclizations, ring-closing metathesis, and organocatalytic cascades—represent the state-of-the-art in constructing this vital heterocyclic core. A thorough understanding of the mechanisms, advantages, and limitations of each pathway empowers the research scientist to make informed, strategic decisions, accelerating the journey from a synthetic concept to a promising drug candidate.

References

-

Zhang, J., Schmalz, H. (2011). Phosphoramidite gold(I)-catalyzed diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines. Angewandte Chemie International Edition, 50(17), 4178-4181. [Link]

-

Yang, Q., Alper, H., & Xiao, W. J. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters, 9(5), 769–771. [Link]

-

Li, M., & Zhang, Y. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(23), 5304. [Link]

-

Wikipedia contributors. (2023). Aza-Cope rearrangement. In Wikipedia, The Free Encyclopedia. [Link]

-

Adrio, J., et al. (2016). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 52(42), 6973-6976. [Link]

-

Nielsen, T. E., & Le-Quement, S. T. (2006). A New Synthesis of 3-Substituted Pyrrolidines Using Iron Catalysed Cross-coupling Reactions and Ring Closing Metathesis. Letters in Organic Chemistry, 3(2), 112-115. [Link]

-

Overman, L. E., et al. (2009). Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization. Office of Scientific and Technical Information (OSTI). [Link]

-

Schalk, A. (2012). Synthesis of pyrrolidines and pyrrolizidines using the aza-Cope rearrangement Mannich cyclization under microwave conditions. Digital Commons @ EMU. [Link]

-

Vila, C., et al. (2006). Catalytic Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides with Vinyl Sulfones. Organic Letters, 8(9), 1733–1736. [Link]

-

Forgács, A., et al. (2020). The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement–Mannich cyclization as a key step. New Journal of Chemistry, 44(30), 13028-13038. [Link]

-

Organic Chemistry Portal. (2007). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. [Link]

-

Wang, S., et al. (2017). Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis. Organic Chemistry Frontiers, 4(11), 2315-2334. [Link]

-

Yang, Q., Alper, H., & Xiao, W. J. (2007). Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction. Organic Letters, 9(5), 769-771. [Link]

-

Khan, K. M., et al. (2008). New Efficient RCM-Mediated Synthesis of Pyrrolidine Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 183(10), 2532-2539. [Link]

-

Sibi, M. P., & Stanley, L. M. (2014). Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. Accounts of Chemical Research, 47(7), 2259–2269. [Link]

-

Candeias, N. R., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 98. [Link]

-

Aly, A. A., et al. (2009). Synthesis of Highly Substituted Pyrrolidines Through 1,3-Dipolar Cycloaddition Reaction of N-Metalated Azomethine Ylides with Triarylideneacetylacetone as Dipolarophile Using Titanocene Dichloride. Phosphorus, Sulfur, and Silicon and the Related Elements, 184(5), 1323-1334. [Link]

-

Sibi, M. P., & Stanley, L. M. (2014). Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis. Accounts of Chemical Research, 47(7), 2259-2269. [Link]

-

Lindsay, H. A., & Behnam, M. (2009). Computational Analysis of the Stereoselective Synthesis of Substituted Pyrrolidines. Digital Commons @ EMU. [Link]

-

Smith, C. R., & Sarpong, R. (2011). Synthesis of Functionalized Indolizidines through Pauson–Khand Cycloaddition of 2-Allylpyrrolidines. Organic Letters, 13(24), 6342–6345. [Link]

-

Bergonzini, G., et al. (2012). Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group. [Link]

-

Candeias, N. R., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry, 7, 98. [Link]

-

Mielgo, A., et al. (2007). Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. Chemistry—A European Journal, 13(15), 4166-4176. [Link]

-

Adrio, J., et al. (2016). Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles. Chemical Communications, 52(42), 6973-6976. [Link]

-

ResearchGate. (2019). Cycloaddition routes to pyrrolidine rings. [Link]

-

Palumbo, F., et al. (2016). Organocatalytic Doubly Annulative Approach to 3,4-Dihydrocoumarins Bearing a Fused Pyrrolidine Scaffold. The Journal of Organic Chemistry, 81(15), 6331–6344. [Link]

-

Pozo, C., & Adrio, J. (2020). Pauson–Khand reaction of fluorinated compounds. Beilstein Journal of Organic Chemistry, 16, 1598–1611. [Link]

-

Blanco-Urgoiti, J., et al. (2004). The Pauson-Khand reaction, a powerful synthetic tool for the synthesis of complex molecules. Chemical Society Reviews, 33(1), 32-42. [Link]

-

Afonso, M. M., et al. (2023). Organocatalytic Properties of 3,4-Dihydroxyprolines. Molecules, 28(22), 7622. [Link]

-

Zhang, Y., et al. (2026). Desymmetrization of meso-Pyrrolidines via Oxoammonium-Catalyzed Enantioselective Hydride Transfer. Journal of the American Chemical Society. [Link]

-

D'hooghe, M., et al. (2017). Asymmetric Synthesis of 3,4-Disubstituted 2-(Trifluoromethyl)pyrrolidines through Rearrangement of Chiral 2-(2,2,2-Trifluoro-1-hydroxyethyl)azetidines. The Journal of Organic Chemistry, 82(19), 10092-10109. [Link]

-

Banwell, M. G., & Martin, L. J. (2009). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. DR-NTU. [Link]

-

Chen, Y., et al. (2016). Enantioselective Synthesis of Polysubstituted Benzopyrano[3,4-c]pyrrolidine Frameworks via [3 + 2] Cycloaddition of Azomethine Ylides and Coumarin Derivatives. The Journal of Organic Chemistry, 81(20), 10071-10080. [Link]

-

Ermanis, K., & Clarke, P. A. (2019). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]

-

Davis, F. A., & Rao, A. (2008). Asymmetric Synthesis of Polyfunctionalized Pyrrolidines from Sulfinimine-Derived Pyrrolidine 2-Phosphonates. Synthesis of Pyrrolidine 225C. The Journal of Organic Chemistry, 73(17), 6593–6600. [Link]

-

Wikipedia contributors. (2024). Pauson–Khand reaction. In Wikipedia, The Free Encyclopedia. [Link]

-

Sharma, U., et al. (2019). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. Molecules, 24(19), 3463. [Link]

-

Ermanis, K. (2019). Asymmetric Synthesis of Functionalised Pyrrolidines and their Application in Total Synthesis. White Rose eTheses Online. [Link]

-

Companyó, X., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 563-571. [Link]

-

Chem Help ASAP. (2020, February 8). 1,3-dipolar cycloaddition reactions [Video]. YouTube. [Link]

-

Shvartsberg, M. S., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 29(20), 4781. [Link]

-

ChemRxiv. (2021). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

Palomo, C., & Mielgo, A. (2020). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules, 25(24), 5899. [Link]

-

Companyó, X., et al. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. Beilstein Journal of Organic Chemistry, 13, 563-571. [Link]

-

Cao, C., et al. (2006). Pyrrolidine−Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins. Organic Letters, 8(14), 2901–2904. [Link]

-

Chen, Y., et al. (2016). Enantioselective Synthesis of Polysubstituted Benzopyrano[3,4-c]pyrrolidine Frameworks via [3 + 2] Cycloaddition of Azomethine Ylides and Coumarin Derivatives. The Journal of Organic Chemistry, 81(20), 10071-10080. [Link]

-

Pauson, P. L. (n.d.). Pauson-Khand Reaction. IIT Gandhinagar. [Link]

-

Palomo, C., et al. (2008). Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. Angewandte Chemie International Edition, 47(26), 4863-4865. [Link]

Sources

- 1. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Cycloaddition/annulation strategies for the construction of multisubstituted pyrrolidines and their applications in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Catalytic enantioselective 1,3-dipolar cycloadditions of azomethine ylides for biology-oriented synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 8. Phosphoramidite gold(I)-catalyzed diastereo- and enantioselective synthesis of 3,4-substituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.uam.es [repositorio.uam.es]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Catalytic enantioselective intramolecular 1,3-dipolar cycloaddition of azomethine ylides with fluorinated dipolarophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Enantioselective Synthesis of Polysubstituted Benzopyrano[3,4-c]pyrrolidine Frameworks via [3 + 2] Cycloaddition of Azomethine Ylides and Coumarin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Aza-Cope rearrangement - Wikipedia [en.wikipedia.org]

- 15. Report: Development of a Catalytic, Asymmetric Aza-Cope Rearrangement and Mannich Cyclization (59th Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]

- 16. commons.emich.edu [commons.emich.edu]

- 17. The stereoselective synthesis of cis- and trans-fused pyrrolidine containing bicyclic azepine and oxepine derivatives using aza-Cope rearrangement-Mannich cyclization as a key step - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. tandfonline.com [tandfonline.com]

- 21. Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction [organic-chemistry.org]

- 22. Efficient method for the synthesis of chiral pyrrolidine derivatives via ring-closing enyne metathesis reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 28. dr.ntu.edu.sg [dr.ntu.edu.sg]

The Strategic Integration of Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol in Modern Peptidomimetic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Peptidomimetics represent a pivotal strategy in drug discovery, offering a pathway to overcome the inherent pharmacological limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] Within the diverse arsenal of scaffolds used to construct these peptide mimics, the pyrrolidine ring has emerged as a particularly versatile and effective structural motif.[3][4] This technical guide provides an in-depth exploration of a specific, highly valuable building block: Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol . We will delve into its synthesis, its strategic application as a conformational constraint in peptidomimetic backbones, and the downstream implications for biological activity. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, offering both foundational knowledge and actionable experimental insights.

The Pyrrolidine Scaffold: A Privileged Structure in Medicinal Chemistry

The five-membered saturated nitrogen heterocycle of the pyrrolidine ring is a cornerstone in the design of novel therapeutics.[3] Its prevalence in nature, most notably as the core of the amino acid proline, has inspired its widespread use in medicinal chemistry.[5] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a sophisticated exploration of three-dimensional chemical space, a critical factor for achieving high target affinity and selectivity.[4] This inherent three-dimensionality, often referred to as "pseudorotation," combined with the potential for multiple stereogenic centers, furnishes a rich platform for creating diverse molecular architectures with a broad spectrum of biological activities.[4]

The strategic functionalization of the pyrrolidine ring can significantly influence the conformational properties of the resulting molecule.[6] For instance, the introduction of substituents can lock the ring into specific puckered conformations (exo or endo), thereby pre-organizing appended functionalities into desired spatial orientations.[7] This ability to impart conformational rigidity is a key attribute in the design of peptidomimetics, as it can mimic the secondary structures of peptides, such as β-turns, which are crucial for many biological recognition events.[1][8]

Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol: A Scaffold for Mimicking Peptide Secondary Structures

Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol emerges as a superior scaffold for peptidomimetic design due to its unique combination of structural features. The trans configuration of the two hydroxymethyl groups provides a geometrically defined framework upon which to build peptide-like structures. This specific stereochemistry is particularly well-suited for mimicking β-turns, which are secondary structures comprised of four amino acid residues that cause a reversal in the direction of the polypeptide chain.[8][9]

The rationale for its use as a β-turn mimetic is rooted in the spatial arrangement of the functional groups. By replacing the central two amino acids (i+1 and i+2) of a β-turn with the pyrrolidine scaffold, the side chains of the flanking amino acids (i and i+3) can be appended to the two primary alcohol functionalities. The distance and relative orientation of these hydroxyl groups on the rigid pyrrolidine core can effectively mimic the Cα-Cα distances of the i and i+3 residues in a natural β-turn.[10] A closely related scaffold, trans-pyrrolidine-3,4-dicarboxamide, has been successfully employed as a β-turn mimetic, providing strong evidence for the potential of the diol counterpart.[10]

The N-benzyl group serves a dual purpose. Firstly, it provides a stable protecting group for the pyrrolidine nitrogen during synthesis. Secondly, it can be a source of additional molecular interactions with the biological target or can be removed and replaced with other functionalities to explore structure-activity relationships (SAR).

Synthesis of the Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol Scaffold

The synthesis of trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol can be efficiently achieved from readily available chiral starting materials, ensuring stereochemical control. A common and effective strategy utilizes L-tartaric acid as the chiral pool source. The synthesis can be conceptually divided into two main stages:

Stage 1: Construction of the Chiral Pyrrolidine Core

This stage focuses on the formation of the pyrrolidine ring with the desired trans stereochemistry. The process typically involves the reaction of L-tartaric acid with benzylamine to form the corresponding N-benzyl tartrimide. Subsequent reduction of this cyclic imide, for example with a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride in the presence of a Lewis acid, yields the target trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol.

Stage 2: Protection for Peptide Synthesis (Optional but Recommended)

For incorporation into a peptide chain, it is often advantageous to protect the pyrrolidine nitrogen with a more labile protecting group than benzyl, such as a tert-butoxycarbonyl (Boc) group. This can be achieved by hydrogenolysis of the N-benzyl group followed by reaction with di-tert-butyl dicarbonate (Boc₂O). The primary hydroxyl groups can also be selectively protected if necessary for the synthetic strategy.

Incorporation into Peptidomimetic Structures: A Step-by-Step Protocol

The integration of the trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol scaffold into a peptide sequence can be accomplished using standard peptide coupling methodologies. The following protocol outlines a representative solution-phase synthesis. For solid-phase synthesis, the scaffold would first need to be appropriately functionalized for attachment to the resin.

Protocol: Solution-Phase Synthesis of a Dipeptide Mimic

Objective: To synthesize a dipeptide mimic where the trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol scaffold is coupled to two amino acid residues.

Materials:

-

Trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol

-

N-protected amino acids (e.g., Boc-Ala-OH, Fmoc-Phe-OH)

-

Coupling reagents: e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N,N'-Dicyclohexylcarbodiimide (DCC), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[11]

-

Additives (to suppress racemization): e.g., 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt)[11][12]

-

Base: e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA)

-

Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc)

-

Reagents for deprotection (e.g., Trifluoroacetic acid (TFA) for Boc removal, Piperidine for Fmoc removal)

Workflow Diagram:

Caption: Workflow for the synthesis of a dipeptide mimic.

Step-by-Step Procedure:

-

Mono-acylation of the Scaffold:

-

Dissolve trans-(1-Benzylpyrrolidine-3,4-diyl)dimethanol (1 equivalent) in anhydrous DCM.

-

In a separate flask, dissolve the first N-protected amino acid (e.g., Boc-Ala-OH, 1.1 equivalents) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool the amino acid solution to 0 °C and add EDC (1.1 equivalents). Stir for 20 minutes to pre-activate the carboxylic acid.

-

Add the activated amino acid solution dropwise to the scaffold solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting mono-acylated product by column chromatography on silica gel.

-

-

Di-acylation of the Scaffold:

-

Dissolve the purified mono-acylated product (1 equivalent) in anhydrous DMF.

-

In a separate flask, dissolve the second N-protected amino acid (e.g., Fmoc-Phe-OH, 1.2 equivalents) and HBTU (1.2 equivalents) in anhydrous DMF.

-

Add DIPEA (2.4 equivalents) to the second amino acid solution and stir for 5 minutes.

-

Add the activated second amino acid solution to the mono-acylated product solution.

-

Stir at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, dilute with EtOAc and perform an aqueous workup as described in step 1.

-

Purify the final di-acylated peptidomimetic by column chromatography or preparative HPLC.